![molecular formula C10H21NO2 B15242828 2-[(3-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B15242828.png)
2-[(3-Methylcyclohexyl)amino]propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methylcyclohexyl)amino]propane-1,3-diol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is a derivative of cyclohexane and contains both an amino group and a diol group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylcyclohexyl)amino]propane-1,3-diol typically involves the chemo-selective reaction of commercially available 2-amino-1,3-propane diols with a diverse set of electrophiles . This reaction results in the formation of functional diol intermediates, which can then be cyclized in an intramolecular fashion to generate the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and standard organic synthesis techniques, such as chemo-selective reactions and intramolecular cyclization .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Methylcyclohexyl)amino]propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino or hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methylcyclohexyl)amino]propane-1,3-diol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-[(3-Methylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the diol groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to act as a reactant in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1,3-propane diol: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers.
1,3-Propanediol: Used in the production of unsaturated polyester resins, antifreeze, and biofuels.
3-Amino-1,2-propanediol: Used in the synthesis of lipid-like delivery molecules for RNAi therapeutics.
Uniqueness
2-[(3-Methylcyclohexyl)amino]propane-1,3-diol is unique due to its specific structural features, including the presence of a methylcyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C10H21NO2 |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
2-[(3-methylcyclohexyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C10H21NO2/c1-8-3-2-4-9(5-8)11-10(6-12)7-13/h8-13H,2-7H2,1H3 |
InChI-Schlüssel |
AKRAYAFGXDFUQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)NC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



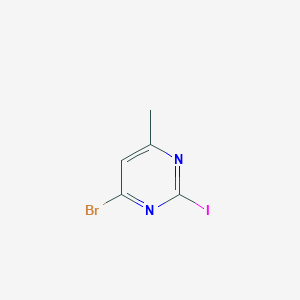
![N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
![2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B15242773.png)
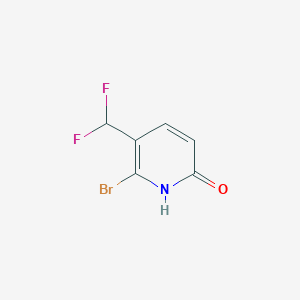
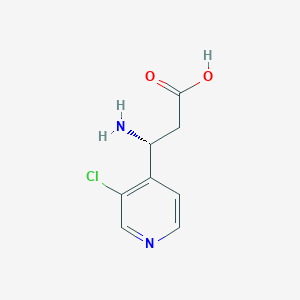
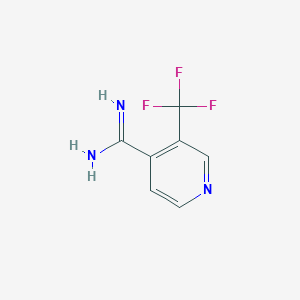
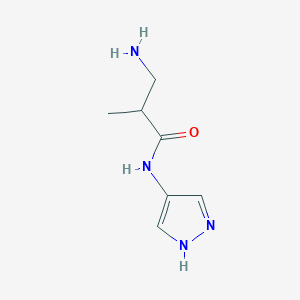

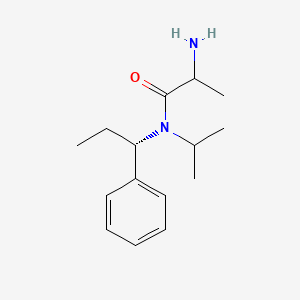
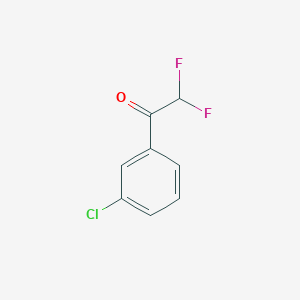
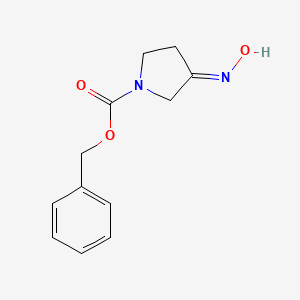
![Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate](/img/structure/B15242840.png)

